molecular formula C16H11FN2O2S B483931 3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 79962-58-6

3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No. B483931
CAS RN: 79962-58-6
M. Wt: 314.3g/mol
InChI Key: YDCAABKMMODBCJ-UHFFFAOYSA-N
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Description

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole scaffold has been found in many important synthetic drug molecules . Thiazolidine is another important heterocyclic compound that is often found in bioactive compounds .


Molecular Structure Analysis

Indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . The specific molecular structure of “3’-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione” is not available in the literature I have access to.

Scientific Research Applications

Synthesis and Biological Potential of Thiazolidine Derivatives

Thiazolidine derivatives, such as 3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione, have garnered interest due to their significant pharmacological importance. The nucleus of 1,3-thiazolidin-4-one and its functionalized analogs, including glitazones and rhodanines, have been found in commercial pharmaceuticals. These compounds exhibit promising future applications in medicinal chemistry with potential activities against various diseases. The synthesis of these compounds started in the mid-19th century, and since then, various synthetic methodologies have been developed, including green chemistry approaches to obtain these nuclei. Studies have demonstrated the biological potential of these compounds in addressing different health conditions, making them a significant focus for future research in medicinal chemistry (Santos, Jones Junior, & Silva, 2018).

Role in Drug Discovery and Pharmacophores Development

Thiazolidinediones, including structures related to the specified compound, have been identified as primary molecular targets for classes of antihyperglycemic agents in the treatment of Type 2 diabetes. This discovery has provided an opportunity to develop novel pharmacophores targeting the peroxisome proliferator-activated receptor-gamma (PPARγ). The medicinal chemistry strategies to identify new PPARγ agonists and evaluate complementary approaches targeting other PPAR subtypes indicate the potential of thiazolidine derivatives in treating metabolic disorders characterized by an excess cardiovascular risk (Rami & Smith, 2000).

Potential as PTP 1B Inhibitors

2,4-thiazolidinedione (TZD) scaffold is explored for the discovery of novel molecules targeting specific diseases. Among these, PTP 1B acts as a negative regulator of insulin signaling, and its inhibition could abolish insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). The review highlights the journey of TZDs as PTP 1B inhibitors from 2012 to 2018, focusing on amendments in the structural framework of the TZD scaffold to optimize/design potential PTP 1B inhibitors. This showcases the significant role of thiazolidine derivatives in managing deadly ailments through a target-specific approach (Verma, Yadav, & Thareja, 2019).

Bioactivity and Therapeutic Applications

Thiazolidin-4-ones have been recognized as important heterocyclic moieties with a wide range of biological activities. Recent studies focus on their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on their biological activity underlines the potential of thiazolidin-4-one derivatives as efficient drug agents, aiding in the rational design of new small molecules for therapeutic applications (Mech, Kurowska, & Trotsko, 2021).

properties

IUPAC Name

3-(4-fluorophenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2S/c17-10-5-7-11(8-6-10)19-14(20)9-22-16(19)12-3-1-2-4-13(12)18-15(16)21/h1-8H,9H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCAABKMMODBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201160241
Record name 3′-(4-Fluorophenyl)spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

CAS RN

79962-58-6
Record name 3′-(4-Fluorophenyl)spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79962-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′-(4-Fluorophenyl)spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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